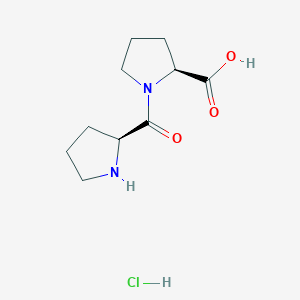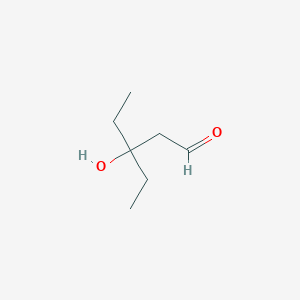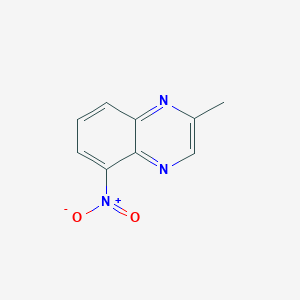
Komarovidine
Vue d'ensemble
Description
Komarovidine is an alkaloid isolated from the aerial part of the desert plant Nitraria komarovii . This xerophytic species thrives in the harsh environments of northwest China’s deserts. The detailed transcriptomic and genomic data for C. komarovii are still limited in public databases, but recent research has shed light on its properties .
Synthesis Analysis
The synthesis of these alkaloids has been established .
Molecular Structure Analysis
The molecular formula of Komarovidine is C20H15N3 , with a molecular weight of approximately 297.4 g/mol . Its structure consists of a quinoline ring fused to a β-carboline moiety.
Chemical Reactions Analysis
Research indicates that Komarovidine is involved in biosynthesis, export, and regulation of plant cuticle. This suggests that the plant cuticle plays a vital role in responding to drought stress, and the accumulation of cuticle may enhance C. komarovii ’s tolerance to drought conditions .
Applications De Recherche Scientifique
Trypanocidal Activity : Komarovidine, identified as komaroviquinone, has shown significant trypanocidal activity against Trypanosoma cruzi, the causative agent of American trypanosomiasis. It was found to have a minimum lethal concentration of 0.4 µM, demonstrating its potential as a therapeutic agent for this disease (Uchiyama et al., 2003).
Antichagasic Activity and ROS Generation : The antichagasic activity of Komarovidine is attributed to the generation of reactive oxygen species catalyzed by Trypanosoma cruzi old yellow enzyme (TcOYE). This suggests its potential for developing new antichagasic drugs (Uchiyama et al., 2005).
Anti-inflammatory Effects : New monoterpene glucosides from Dracocephalum komarovi, including komarovins, were investigated for their anti-inflammatory activity. These compounds displayed inhibitory effects on nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages, highlighting their potential in anti-inflammatory therapies (Toshmatov et al., 2019).
Chemical Component Isolation : The chemical component of Cynanchum komarovii was identified as 3,5-dimethoxy-4-hydroxyl methyl cinnamate. This discovery is crucial for understanding the chemical composition and potential pharmacological applications of the plant (Li Yu-mei, 2008).
Antifungal Activity : A protein named CkTLP was isolated from Cynanchum komarovii seeds, showing significant antifungal activity against various pathogens. This indicates its potential use in developing antifungal medications or pesticides (Wang et al., 2011).
Antibacterial Effect : Cynanchum komarovii has demonstrated an antibacterial effect against various pathogenic bacteria. The alkaloid extract of the plant showed notable bacteriostasis on Staphylococcus aureus, Bacillus cereus, Streptococcus agalactiae, and Escherichia coli (Wang Ren-li, 2009).
Synergistic Antifungal Effect : A study revealed a synergistic effect between CkTLP and another protein, CkChn134, isolated from Cynanchum komarovii seeds against various fungal pathogens. This suggests their potential in developing combined strategies for disease-resistant crops (Wang et al., 2012).
Mécanisme D'action
While specific details of Komarovidine ’s mechanism of action remain to be fully elucidated, it appears to activate functional genes that directly protect against stress and improve tolerance to drought. Regulatory genes are involved in signaling transduction pathways and control the expression of functional genes during drought stress .
Orientations Futures
- Santa Cruz Biotechnology: Komarovidine
Propriétés
IUPAC Name |
1-quinolin-8-yl-4,9-dihydro-3H-pyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3/c1-2-9-17-14(7-1)15-10-12-22-19(20(15)23-17)16-8-3-5-13-6-4-11-21-18(13)16/h1-9,11,23H,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJQSTOJEPGFPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=C1C3=CC=CC=C3N2)C4=CC=CC5=C4N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654500 | |
| Record name | 1-(Quinolin-8-yl)-4,9-dihydro-3H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76971-22-7 | |
| Record name | 1-(Quinolin-8-yl)-4,9-dihydro-3H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[2-(Diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide;hydrochloride](/img/structure/B3153918.png)
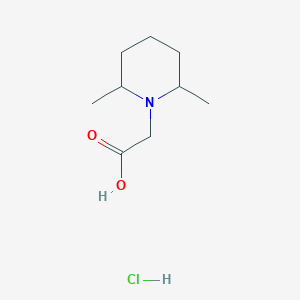
![[1]Benzothieno[2,3-d]pyrimidine, 2,4-dichloro-](/img/structure/B3153933.png)
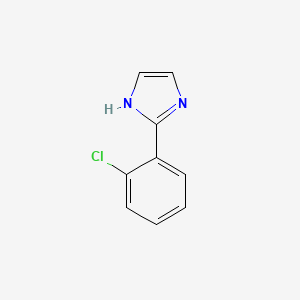
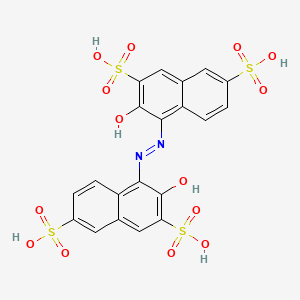
![2-[(2S,4R)-4-hydroxypyrrolidin-2-yl]acetic acid](/img/structure/B3153951.png)
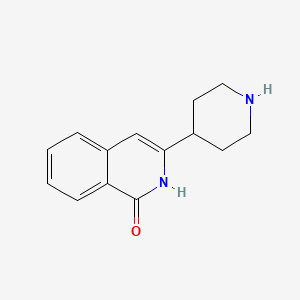
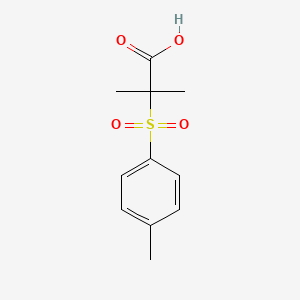
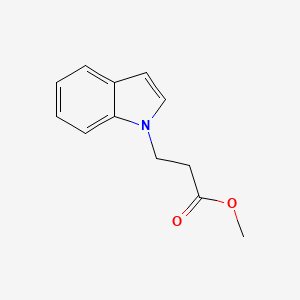
![4-Hexylbicyclo[2.2.2]octan-1-OL](/img/structure/B3153961.png)

